molecular formula C26H32NP B3029656 2-(Dicyclohexylphosphino)-1-phenylindole CAS No. 740815-36-5

2-(Dicyclohexylphosphino)-1-phenylindole

Cat. No. B3029656
M. Wt: 389.5
InChI Key: TZWPHBJJVRIXMS-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-phenylindole is a compound that is part of a broader class of phosphinoylindoles, which are of significant interest due to their roles as pharmaceutical drugs and ligands. These compounds are characterized by the presence of a phosphinoyl group attached to an indole ring, a structure that is common in many biologically active molecules and materials used in pharmaceuticals .

Synthesis Analysis

The synthesis of phosphinoylindole derivatives, such as 2-(Dicyclohexylphosphino)-1-phenylindole, can be achieved through various methods. One approach involves a silver-mediated cycloaddition between N-Ts-2-alkynylaniline derivatives and H-phosphine oxides, which allows for the formation of the C-P bond, indole ring, and desulfonylation in a single step . Another method utilizes photoredox catalysis, where a ruthenium photoredox catalyst promotes the phosphinoylation/cyclization of diphenylphosphine oxide at room temperature under irradiation without external oxidants . Additionally, a Rh(III)-catalyzed cyclization from (2-azidostyryl)diphenylphosphine oxides has been established, which involves a unique phosphine oxide group migration to rebuild the sp2 C-P bond and construct the indole ring .

Molecular Structure Analysis

While the specific molecular structure of 2-(Dicyclohexylphosphino)-1-phenylindole is not detailed in the provided papers, related compounds such as 2,5-diferrocenyl-1-phenyl-1H-phosphole have been synthesized and structurally characterized by single-crystal X-ray diffraction . These related molecules exhibit a planar cC4P ring that is coplanar with the cyclopentadienyl rings, suggesting that similar planarity might be observed in the phosphinoylindole derivatives.

Chemical Reactions Analysis

Phosphinoylindoles can participate in various chemical reactions. For instance, tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes have been synthesized and used as catalysts for Suzuki and Heck reactions, demonstrating the potential utility of phosphine-containing compounds in catalysis . Additionally, the oxidative coupling/cyclization of 2-phenylindoles with alkynes has been achieved using rhodium catalysis and air as the oxidant, leading to the formation of indolo[2,1-a]isoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphinoylindoles are influenced by the presence of the phosphinoyl group and the indole ring. Electrochemical measurements of related compounds, such as diferrocenylphospholes, have revealed that redox-active groups can be oxidized at discrete potentials . This suggests that 2-(Dicyclohexylphosphino)-1-phenylindole may also exhibit distinct electrochemical properties. Furthermore, the synthesis of functionalized cyclohexenes and 3-spirocyclohexene-2-oxindoles with high enantioselectivity indicates that phosphine-based catalysts can be used to create optically enriched compounds, which is relevant for the synthesis of chiral phosphinoylindoles .

Scientific Research Applications

Catalysis in Chemical Reactions

2-(Dicyclohexylphosphino)-1-phenylindole is notably utilized in palladium-catalyzed chemical reactions. For instance, it is effective in the alpha-arylation of oxindoles, allowing coupling with aryl chlorides, bromides, and triflates with significant variation in substitution patterns (Durbin & Willis, 2008). Additionally, this compound is used in the synthesis of 2-phosphinoylindoles through photoredox catalysis without external oxidants, demonstrating its applicability in organic synthesis (Wang, Li & Yang, 2018).

Asymmetric Catalysis

2-(Dicyclohexylphosphino)-1-phenylindole has potential use in asymmetric catalysis, as seen in the formation of tethered η6:η1-(Phosphinophenylenearene-P)ruthenium(II) complexes. These complexes demonstrate chiral properties, which are crucial in producing enantiomerically pure compounds (F. and D'alliessi, 2003).

Study of Ligand Properties

Research on 2-(Dicyclohexylphosphino)-1-phenylindole includes the study of its steric and electronic properties in various complexes. This is essential for understanding the behavior of this ligand in different chemical environments and its role in catalytic activities (Diebolt et al., 2011).

Synthesis of Complex Molecules

It is also used in the synthesis of complex molecular structures like free fatty acid 1 (FFA1) receptor agonists. This demonstrates its applicability in the development of therapeutics and other biologically active molecules (Christiansen, Due-Hansen & Ulven, 2010).

Photophysical Studies

2-(Dicyclohexylphosphino)-1-phenylindole is also significant in photophysical studies. For instance, 2-Phenylindole embedded in poly(vinyl alcohol) film exhibits unique phosphorescence anisotropy at room temperature, which is important for studying the rotational motion of biological objects (Gryczynski et al., 2019).

Antimicrobial Properties

Interestingly, derivatives like 3-Phenylindole exhibit antimicrobial properties against fungi and gram-positive bacteria, as demonstrated in studies involving Aspergillus niger (Hoppe, Kerkenaar & Sijpesteijn, 1976).

Safety And Hazards

While specific safety data for “2-(Dicyclohexylphosphino)-1-phenylindole” was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and ensure adequate ventilation .

Future Directions

While specific future directions for “2-(Dicyclohexylphosphino)-1-phenylindole” were not found, there is ongoing research in the field of phosphine ligands and their applications in various reactions .

properties

IUPAC Name

dicyclohexyl-(1-phenylindol-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32NP/c1-4-13-22(14-5-1)27-25-19-11-10-12-21(25)20-26(27)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWPHBJJVRIXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696510
Record name 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dicyclohexylphosphino)-1-phenylindole

CAS RN

740815-36-5
Record name 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenyl-2-(dicyclohexylphosphino)indol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.6 ml (15 mmol.) of TMEDA are added to 1.93 g (10 mmol.) of 1 in 30 ml of hexane. A solution (1.6 M in hexane) of n-BuLi (6.25 ml, 10 mmol.) is added dropwise. After 3 hours, reflux (75° C.), the colour has deepened from yellow to orange. Without cooling, a solution of 2.2 ml (10 mmol.) of chlorodicyclohexylphosphane in 20 ml of hexane is added dropwise. Refluxing is carried out for a further one hour, the colour of the mixture lightening again and a white solid precipitating. After cooling, 30 ml of water are added to the mixture. The aqueous phase is extracted 3 times using 20 ml of hexane each time. The combined organic phases are washed with 10 ml of water, dried over Na2SO4 and concentrated in vacuo (45° C.). The yellow residue is boiled for 30 minutes in 30 ml of MeOH. After cooling to RT, the resulting product is filtered off (660 mg, 17%).
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dicyclohexylphosphino)-1-phenylindole
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2-(Dicyclohexylphosphino)-1-phenylindole
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2-(Dicyclohexylphosphino)-1-phenylindole
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2-(Dicyclohexylphosphino)-1-phenylindole
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Citations

For This Compound
3
Citations
Z Peng - 2023 - theses.lib.polyu.edu.hk
Palladium-catalyzed cross-coupling reaction has emerged as a powerful and straightforward synthetic tool in organic synthesis. Researchers have recently focused on exploring more …
Number of citations: 0 theses.lib.polyu.edu.hk
P Yeung - 2012 - theses.lib.polyu.edu.hk
The mildest cyanation has been developed for aryl halides and sulfonates with environmental friendly cyanating source: K₄ [Fe (CN) ₆] 3H₂O. In the presence of highly effective Pd/…
Number of citations: 2 theses.lib.polyu.edu.hk
C Wu - 2019
Number of citations: 2

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